(E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

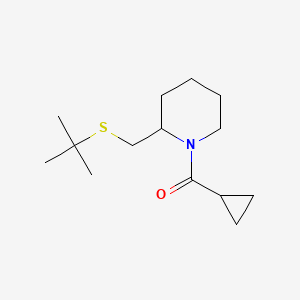

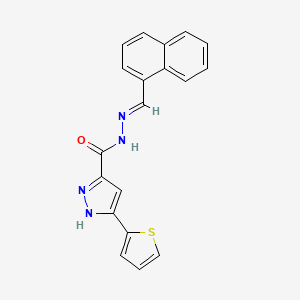

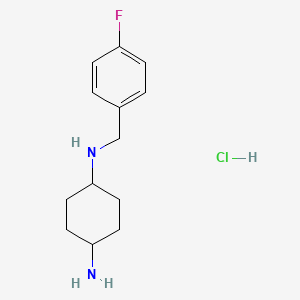

The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, a tetrazole ring, and a sulfonamide group. These groups are common in many pharmaceutical compounds and could potentially give this compound a variety of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings and then connecting them together through a series of reactions. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a cyclopropyl group (a three-carbon ring), a phenyl group (a six-carbon ring), a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms) .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Several studies have explored the antimicrobial and antifungal potential of compounds structurally related to (E)-N-cyclopropyl-2-(5-oxo-4-(4-(2-phenylvinylsulfonamido)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetamide. For instance, derivatives incorporating sulfamoyl moiety have shown promising results against various bacterial and fungal strains. These compounds were synthesized through a versatile approach, and their in vitro antibacterial and antifungal activities were evaluated, demonstrating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Potential

Some derivatives, particularly those with a 5-methyl-4-phenyl thiazole backbone, have been synthesized and tested for their anticancer activity. These compounds were evaluated against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, showing selectivity and significant apoptosis induction in cancer cells, indicating their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Carbonic Anhydrase Inhibition

Compounds containing sulfonamide groups have been identified as effective inhibitors of carbonic anhydrase, a therapeutic target for conditions like glaucoma, epilepsy, and certain types of edema. For example, novel chalcone derivatives with pyrazole and sulfonamide pharmacophores have been synthesized and evaluated as carbonic anhydrase inhibitors, showing better inhibitory activity compared to standard drugs like acetazolamide, highlighting their potential for therapeutic applications (Tuğrak, Gul, Akıncıoğlu, & Gulcin, 2021).

Antioxidant Activity

The antioxidant activity of compounds structurally similar to this compound has been investigated. Amidomethane sulfonyl-linked derivatives, for example, have been synthesized and tested for their ability to scavenge free radicals, showing significant antioxidant activity that surpasses standard antioxidants like Ascorbic acid, indicating their potential for use in oxidative stress-related conditions (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-[5-oxo-4-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O4S/c27-19(21-16-6-7-16)14-25-20(28)26(24-23-25)18-10-8-17(9-11-18)22-31(29,30)13-12-15-4-2-1-3-5-15/h1-5,8-13,16,22H,6-7,14H2,(H,21,27)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNMZEAEXKLTTF-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2865065.png)

![(2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2865067.png)

![N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide](/img/structure/B2865070.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2865073.png)